2-Ethynyl-6-fluorobenzonitrile
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Overview
Description
2-Ethynyl-6-fluorobenzonitrile is an organic compound with the molecular formula C₉H₄FN It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynyl-6-fluorobenzonitrile can be synthesized through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs boronic acids or esters as reagents, along with palladium catalysts and appropriate ligands . The reaction conditions often include mild temperatures and the use of bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and catalysts, as well as optimization of reaction conditions, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-6-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or organometallic compounds can be used, often in the presence of catalysts like palladium or copper.
Addition Reactions: Electrophiles like halogens or nucleophiles such as amines can react with the ethynyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
2-Ethynyl-6-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the development of fluorescent probes or other bioactive molecules.
Industry: It may be used in the production of specialty chemicals or materials with specific properties
Mechanism of Action
The mechanism of action of 2-Ethynyl-6-fluorobenzonitrile depends on its specific application. In chemical reactions, the ethynyl group and fluorine atom play key roles in determining reactivity and selectivity. The molecular targets and pathways involved can vary widely, from interactions with enzymes or receptors in biological systems to participation in catalytic cycles in synthetic chemistry .
Comparison with Similar Compounds
2-Ethynyl-6-fluorobenzonitrile can be compared with other similar compounds, such as:
2-Ethynylbenzonitrile: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
6-Fluorobenzonitrile:
2-Ethynyl-4-fluorobenzonitrile: A positional isomer with different reactivity due to the location of the fluorine atom.
Properties
IUPAC Name |
2-ethynyl-6-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN/c1-2-7-4-3-5-9(10)8(7)6-11/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSVOAVTDLPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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